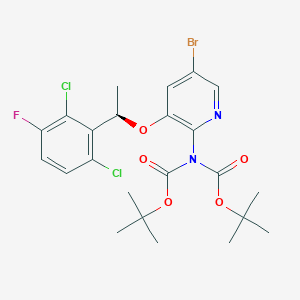

(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex organic compounds typically involves multiple steps, including enantioselective syntheses, which are crucial for achieving the desired stereochemistry. For example, the synthesis of (S)-2-aryl-Boc-pyrrolidines, which share a similar complexity in terms of protective groups and stereochemistry, can be achieved by treatment of (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine in a solvent-dependent manner, showcasing high yields and enantiomeric excesses (Wu, Lee, & Beak, 1996).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often characterized using spectroscopic methods and X-ray crystallography. For instance, the structural characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showcases the importance of X-ray crystallographic analysis in understanding the molecular geometry and the presence of intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of complex organic molecules are influenced by their functional groups and molecular structure. The study of bis(oxazolinylmethyl)pyrrole derivatives and their coordination as chiral "pincer" ligands to rhodium, for example, illustrates how the molecular structure affects reactivity and the formation of metal complexes, which is relevant for catalysis and other applications (Konrad, Fillol, Wadepohl, & Gade, 2009).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and thermal stability, are crucial for their practical applications. The synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrate the influence of molecular structure on solubility and thermal stability, important for material science applications (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of organic compounds in synthesis and industry. The practical synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, exemplifies the targeted synthesis and application-driven study of chemical properties (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Aplicaciones Científicas De Investigación

Asymmetric Deprotonation and Synthesis

- Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines (Boc = tert-butoxycarbonyl) are achieved by treatment with s-BuLi/(−)-sparteine, indicating the potential use of (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine in similar asymmetric synthesis processes (Wu, Lee, & Beak, 1996).

Copolymerization Catalysis

- Chromium(III) amino-bis(phenolato) complexes, incorporating similar tert-butoxycarbonyl components, are shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, suggesting potential applications of the subject compound in polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).

Delocalized Radical Cations Synthesis

- Derivatives with similar tert-butoxycarbonyl groups and pyridine bases are utilized in the synthesis of delocalized radical cations, an area that might encompass (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine for similar applications (Odom et al., 2007).

Application in Amination Processes

- The use of tert-butoxycarbonyl azide for directed introduction of N-Boc protected amino groups, as seen in compounds structurally related to (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, indicates possible uses in similar amination reactions (Wippich, Truchan, & Bach, 2016).

Propiedades

IUPAC Name |

tert-butyl N-[5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVAQMSMMKGMLV-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrCl2FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)

![8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)

![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)